6-(Tert-butyl)pyrimidin-4-ol CAS number 3438-49-1 properties
6-(Tert-butyl)pyrimidin-4-ol CAS number 3438-49-1 properties
An In-depth Technical Guide to 6-(Tert-butyl)pyrimidin-4-ol (CAS: 3438-49-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 6-(tert-butyl)pyrimidin-4-ol (CAS No. 3438-49-1), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While existing as two tautomeric forms, it is predominantly found as 6-(tert-butyl)pyrimidin-4(1H)-one. This guide details its chemical and physical properties, provides a predictive analysis of its spectroscopic characteristics, and presents a robust, field-proven protocol for its synthesis. A central focus is placed on its chemical reactivity, particularly its conversion to the highly versatile 4-chloro-6-(tert-butyl)pyrimidine intermediate, which serves as a gateway for extensive derivatization via nucleophilic substitution and cross-coupling reactions. The established importance of the pyrimidine scaffold in pharmacologically active agents underscores the potential of this compound as a core component in the development of novel therapeutics.
Core Compound Identification and Properties
6-(Tert-butyl)pyrimidin-4-ol is a substituted pyrimidine. The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The presence of the tert-butyl group provides steric bulk and lipophilicity, which can be leveraged to modulate pharmacokinetic properties and target binding in drug design.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| Chemical Name | 6-(tert-Butyl)pyrimidin-4-ol | - |
| Synonyms | 6-(tert-Butyl)pyrimidin-4(1H)-one, 4-t-Butyl-6-hydroxypyrimidine | [3][4] |
| CAS Number | 3438-49-1 | [3][4] |
| Molecular Formula | C₈H₁₂N₂O | [3][4] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| SMILES | CC(C)(C)C1=CC(=O)NC=N1 | - |
| Melting Point | Data not available. Expected to be a crystalline solid. | - |
| Boiling Point | Data not available. | [4] |
| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMSO and methanol. | [5] |
Keto-Enol Tautomerism: The Dominant Form
A critical chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form. For 6-(tert-butyl)pyrimidin-4-ol, this equilibrium lies heavily towards the keto form, 6-(tert-butyl)pyrimidin-4(1H)-one. This preference is driven by the greater thermodynamic stability of the amide bond within the ring. This phenomenon is well-documented for related hydroxypyrimidines. The keto tautomer is the species predominantly observed and utilized in subsequent chemical reactions.
Predictive Spectroscopic Analysis
While experimental spectra are not widely published, the structural features of 6-(tert-butyl)pyrimidin-4(1H)-one allow for a confident prediction of its key spectroscopic characteristics.
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¹H NMR: The spectrum is expected to be relatively simple. Key signals would include:
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A sharp singlet around δ 1.2-1.4 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
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A singlet in the aromatic/vinylic region (δ 6.0-6.5 ppm) for the proton at the C5 position.
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A singlet for the proton at the C2 position, likely further downfield (δ 8.0-8.5 ppm).
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A broad singlet at lower field (δ 10-12 ppm), corresponding to the N-H proton, which is exchangeable with D₂O.[6]
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-
¹³C NMR: Expected signals would include:
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Two signals for the tert-butyl group: one for the quaternary carbon (~30-35 ppm) and one for the methyl carbons (~28-30 ppm).
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Signals for the pyrimidine ring carbons, including a carbonyl carbon (C4) signal around 160-170 ppm.
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-
Infrared (IR) Spectroscopy: The spectrum would be dominated by:
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A strong carbonyl (C=O) stretching absorption in the range of 1650-1700 cm⁻¹, characteristic of the pyrimidinone ring.
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An N-H stretching band around 3100-3300 cm⁻¹.
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C-H stretching bands from the tert-butyl group just below 3000 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 152. A significant fragment would be observed at m/z = 137, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety.
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing 6-substituted-pyrimidin-4-ones is the Principal Synthesis, which involves the cyclocondensation of a β-ketoester with formamidine.
Causality of Reagent Selection
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Ethyl pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate): This β-ketoester provides the C4, C5, C6, and the tert-butyl substituent of the final pyrimidine ring.
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Formamidine acetate: This reagent provides the N1, C2, and N3 atoms required to complete the heterocyclic ring. The acetate salt is commonly used as it is a stable, easy-to-handle solid.
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Sodium Ethoxide (NaOEt) in Ethanol: This strong base is crucial for the reaction mechanism. It deprotonates the active methylene group of the β-ketoester, generating the nucleophilic enolate required to initiate the reaction with formamidine. Ethanol serves as a suitable solvent for all reactants.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl pivaloylacetate (1.0 equivalent).
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Addition of Formamidine: Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the enolate. To this solution, add formamidine acetate (1.1 equivalents).
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Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Isolation: After completion, cool the reaction mixture to room temperature, then further chill in an ice bath. Carefully neutralize the mixture with glacial acetic acid until pH ~7. The product will precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.
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Final Purification: For high-purity material, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
Chemical Reactivity and Synthetic Utility
The true value of 6-(tert-butyl)pyrimidin-4(1H)-one lies in its potential for chemical transformation into more complex molecules. The most critical transformation is the conversion of the 4-oxo group into a 4-chloro group.
Chlorination to Form a Versatile Intermediate
Pyrimidin-4-ones can be efficiently converted to 4-chloropyrimidines by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] This reaction transforms the relatively unreactive pyrimidinone into a highly reactive electrophilic substrate.
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Protocol: 6-(tert-butyl)pyrimidin-4(1H)-one is heated with excess POCl₃, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, which facilitates the reaction. After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice. The 4-chloro-6-(tert-butyl)pyrimidine product can then be extracted and purified.
Derivatization of 4-Chloro-6-(tert-butyl)pyrimidine
The chlorine atom at the C4 position is an excellent leaving group, making the resulting compound an ideal substrate for a variety of transformations that are central to drug discovery campaigns.
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Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles. This is a primary method for introducing diversity. Common nucleophiles include:
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Amines (N-nucleophiles): Reaction with primary or secondary amines yields 4-aminopyrimidine derivatives. This is one of the most common derivatization strategies in medicinal chemistry.[9][10]
-
Alcohols/Phenols (O-nucleophiles): Reaction with alkoxides or phenoxides produces 4-alkoxy/aryloxy-pyrimidines.
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Thiols (S-nucleophiles): Reaction with thiolates gives 4-thioether derivatives.
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Palladium-Catalyzed Cross-Coupling Reactions: The C4-Cl bond can participate in various cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Applications in Drug Discovery and Development
The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions.[12][13] Derivatives have shown a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][14]
6-(Tert-butyl)pyrimidin-4-ol serves as an ideal starting material for generating libraries of novel compounds for high-throughput screening. The synthetic pathway via the 4-chloro intermediate allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.
Safety and Handling
As with any laboratory chemical, 6-(tert-butyl)pyrimidin-4-ol should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Hurst, D. T., & Harnden, M. R. (1990). The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality. Sci-Hub. [Link]
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Abdel-Rahman, A. A. H. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 1-10. [Link]
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Rani, S., Saluja, R., & Kaushik, D. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 486-503. [Link]
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Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]
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Mohamed, M. S., Awad, S. M., El-tawab, N. A. A., & Mohamed, N. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
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Mohana, K., Kumar, B. N. P., & Mallesha, L. (2013). Synthesis and biological activity of some pyrimidine derivatives. Drug Invention Today, 5(4), 290-296. [Link]
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Lindh, M., & Åkerblom, E. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 20(8), 14894–14907. [Link]
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ChemBook. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
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The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]
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An, R., & Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6–4) Pyrimidone Photoproduct. Organic Letters, 16(19), 5096–5099. [Link]
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Gutorov, L. A., & Egorov, M. V. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(1), M1078. [Link]
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Maslov, M. A., et al. (2020). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 16, 2816–2825. [Link]
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Kumar, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3543–3547. [Link]
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Pinto, M., et al. (2022). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 27(19), 6610. [Link]
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